molecular formula C19H29N5O2 B5673550 1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5673550
M. Wt: 359.5 g/mol
InChI Key: INPJNSIDIDSFNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds with a pyrazolo and triazaspiro backbone, synthesis methods can involve reactions like condensation, cyclization, and substitution. These processes are meticulously designed to introduce specific functional groups, control stereochemistry, and achieve high yields under optimized conditions. The synthesis of similar nitrogen-rich heterocyclic compounds has been reported, demonstrating the intricate balance of reactivity and selectivity required (Pan et al., 2007; Zhu, 2011).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of complex organic compounds. They provide detailed insights into the arrangement of atoms, bond lengths, angles, and the stereochemistry of the molecule. Studies have shown that crystal structure analysis reveals the spatial arrangement and confirms the identity of synthesized compounds, as demonstrated by related pyrazolo and tetraazaspiro compounds (Zhu, 2011; Adib et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its functional groups and molecular structure. Nitrogen-containing heterocycles like pyrazolo and triazaspiro frameworks often exhibit unique reactivity patterns towards nucleophilic and electrophilic reagents, enabling a variety of chemical transformations. These compounds can undergo reactions such as nucleophilic substitution, addition reactions, and cycloadditions, contributing to the diversity of their chemical behavior (Aguilar-Morales et al., 2022).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and stability, are crucial for its characterization and application. These properties are directly related to the compound's molecular structure. For instance, the presence of multiple nitrogen atoms and a spiro configuration can influence the compound's density, thermal stability, and solubility in various solvents. Studies on similar compounds provide insights into their high densities and thermal stabilities, which are significant for their practical applications (Pan et al., 2007).

Chemical Properties Analysis

The chemical properties of "1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one" are shaped by its functional groups and molecular framework. The compound's reactivity, acidity, basicity, and potential for forming hydrogen bonds and coordination complexes are key aspects of its chemical behavior. The nitrogen-rich structure suggests potential for complexation with metals and reactivity towards both organic and inorganic reagents, providing a versatile platform for further chemical modifications and applications in catalysis, materials science, and possibly pharmaceuticals (Aguilar-Morales et al., 2022).

properties

IUPAC Name

1,10-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-21-10-8-19(7-6-17(21)25)14-23(12-11-22(19)2)18(26)15-13-20-24-9-4-3-5-16(15)24/h13H,3-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJNSIDIDSFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC1=O)CN(CCN2C)C(=O)C3=C4CCCCN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,9-Dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one

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